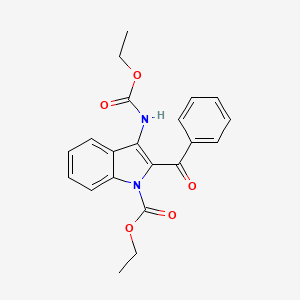
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate is an organic compound with a complex structure that includes an indole core, a benzoyl group, and ethoxycarbonyl functionalities
Méthodes De Préparation
The synthesis of Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxycarbonylation: The ethoxycarbonyl groups can be introduced through esterification reactions using ethyl chloroformate and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ethoxycarbonyl groups, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Applications De Recherche Scientifique
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mécanisme D'action
The mechanism of action of Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The indole core is known to interact with various biological targets, including kinases and G-protein coupled receptors, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-benzoyl-3-((ethoxycarbonyl)amino)-1H-indole-1-carboxylate can be compared with similar compounds such as:
Ethyl 2-benzoyl-3-ethoxyprop-2-enoate: This compound has a similar benzoyl group but differs in the structure of the indole core.
Ethyl 2-ethoxymethylidene-3-oxo esters: These compounds share the ethoxycarbonyl functionality but have different core structures and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
882864-43-9 |
|---|---|
Formule moléculaire |
C21H20N2O5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
ethyl 2-benzoyl-3-(ethoxycarbonylamino)indole-1-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-20(25)22-17-15-12-8-9-13-16(15)23(21(26)28-4-2)18(17)19(24)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3,(H,22,25) |
Clé InChI |
DFFJVGXRVMVRIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(N(C2=CC=CC=C21)C(=O)OCC)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















